![molecular formula C9H8BrClO B1297077 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone CAS No. 205178-80-9](/img/structure/B1297077.png)
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
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Overview
Description
“2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 . It is also known by its IUPAC name, which is the same .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” were not found, bromination of similar compounds has been reported . For instance, 5-hydroxy-2-nitroacetophenone was brominated in a chloroform-carbon tetrachloride-ethyl acetate mixture at 61°C to obtain a brominated product .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to an ethanone group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” include a molecular weight of 247.52 . The compound appears as a beige solid . It has a predicted boiling point of 289.4±40.0 °C and a predicted density of 1.496±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Synthesis of Lenacapavir
“2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” is used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The compound is used to synthesize 7-Bromo-4-chloro-1H-indazol-3-amine, a heterocyclic fragment of Lenacapavir . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine .
Development of Biologically Active Compounds
Indole derivatives, which can be synthesized from “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone”, have been found in many important synthetic drug molecules . These compounds have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” a valuable starting material for the synthesis of a variety of biologically active compounds .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone are currently unknown Given the lack of information on its target and mode of action, it’s difficult to predict which pathways might be affected
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone interacts with its targets and exerts its effects . .
properties
IUPAC Name |
2-bromo-1-(4-chloro-3-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPZLPBUCDKQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343868 |
Source
|
Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
CAS RN |
205178-80-9 |
Source
|
Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205178-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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